molecular formula C10H12O4S B177102 Ethyl 2-(phenylsulfonyl)acetate CAS No. 7605-30-3

Ethyl 2-(phenylsulfonyl)acetate

Cat. No. B177102
CAS RN: 7605-30-3
M. Wt: 228.27 g/mol
InChI Key: NJBWORPRIRNTLH-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylsulfonyl)acetate is a chemical compound with the molecular formula C10H12O4S . It is also known by other names such as Ethyl Phenylsulfonylacetate and ethyl 2-(benzenesulfonyl)acetate .


Synthesis Analysis

The synthesis of this compound can be achieved through various chemical processes. One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . Another method involves the substitution reaction of sodium benzenesulfinate or Amberlyst A-26 benzenesulfonyl with ethyl chloroacetate .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group (C2H5) attached to an acetate group (CH2COO) which is further attached to a phenylsulfonyl group (C6H5SO2) . The InChI code for this compound is InChI=1S/C10H12O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo decarboxylation, deoxygenation, and deamination reactions. These reactions often involve the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .


Physical And Chemical Properties Analysis

This compound is a chemical compound with the molecular formula C10H12O4S and a molecular weight of 228.27 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . It has zero hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Protecting Groups for Carboxylic Acids

  • Application : Used as a carboxylic acid protecting group, particularly the 2-[3,5-bis(trifluoromethyl)phenylsulfonyl]ethyl group, which is easily removed under mild basic conditions with aqueous NaHCO3 (Alonso, Nájera, & Varea, 2003).

Cyclooxygenase-2 Inhibitors

  • Application : In the synthesis and evaluation of compounds that inhibit the cyclooxygenase-2 (COX-2) enzyme. Certain derivatives of ethyl 2-(phenylsulfonyl)acetate demonstrated good activity and selectivity for COX-2 inhibition, with potential analgesic activity (Consalvi et al., 2015).

Precursors of Sulfenic Acids

  • Application : As efficient precursors for sulfenic acids. The compounds, carrying both sulfone and sulfide residues, are used in the generation of new sulfoxides (Aversa et al., 2009).

Lossen Rearrangement

  • Application : Facilitating Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. This process is significant for achieving good yields without racemization under milder conditions (Thalluri, Manne, Dev, & Mandal, 2014).

Stereoselective Glycosylations

  • Application : In the stereoselective synthesis of oligosaccharides, a crucial aspect of synthesizing biologically important oligosaccharides (Kim, Yang, Park, & Boons, 2005).

Solid Acid Catalyst

  • Application : In the modification of propylsulfonic acid-fixed Fe3O4@SiO2, to develop a magnetically separable solid acid catalyst for the hydrolysis of ethyl acetate in water (Nuryono et al., 2019).

Microencapsulation Techniques

  • Application : In the development of microencapsulation processes, particularly for preparing poly(d,l-lactide-co-glycolide) microspheres (Sah, 1997).

Mechanism of Action

Target of Action

Ethyl 2-(phenylsulfonyl)acetate is a type of organic compound that is often used in laboratory settings as a reagent for esterification reactions . The primary targets of this compound are typically other organic compounds that can undergo nucleophilic addition or substitution reactions .

Mode of Action

The compound interacts with its targets through nucleophilic addition reactions. In the case of this compound, it can undergo nucleophilic addition by methyl cuprate to form 3-methyl-2-(phenylsulfonyl)indole .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of organic compounds. The compound’s ability to participate in nucleophilic addition reactions makes it a valuable tool in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 22827 . It is insoluble in water , which may affect its bioavailability.

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, it can react with methyl cuprate to form 3-methyl-2-(phenylsulfonyl)indole . This ability to participate in the synthesis of other compounds makes it a valuable tool in organic chemistry.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is a flammable liquid that should be stored in a cool, dry, well-ventilated area away from sources of ignition and oxidizing agents . Additionally, the compound’s reactivity may be affected by the presence of other chemicals, temperature, and pressure .

Safety and Hazards

Ethyl 2-(phenylsulfonyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor that causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(benzenesulfonyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBWORPRIRNTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226950
Record name Ethyl (phenylsulphonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7605-30-3
Record name Acetic acid, 2-(phenylsulfonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7605-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (phenylsulphonyl)acetate
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Record name Ethyl (phenylsulphonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (phenylsulphonyl)acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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